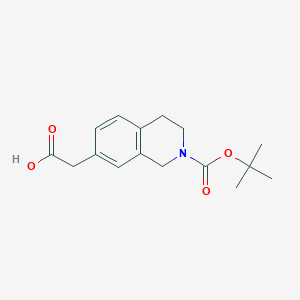
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid
説明
The compound “2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of the compound involves a tert-butoxycarbonyl group attached to a tetrahydroisoquinoline structure . The Boc group is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from the compound through a process called deprotection . This involves the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学的研究の応用
Synthesis Techniques
Improved Synthesis Approach : An enhanced synthesis method using a modified Pictet-Spengler reaction for (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed. This process yielded a 95% product with minimal racemization and a 99.4% enantiomeric excess after recrystallization (Liu et al., 2008).
Novel Tert-butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for substrates containing acidic protons, such as phenols and aromatic amines, under mild conditions without a base (Saito et al., 2006).
Application in Synthesis of Tetrahydroquinolines : N-(tert-butoxycarbonyl)anilines have been transformed into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines through directed ortho lithiation. This provides a new versatile approach for synthesizing quinoline ring nuclei (Reed et al., 1988).
Chemical Reactions and Properties
Chemoselective Reactions : The compound demonstrates chemoselective reactions in high yield under mild conditions, particularly as a tert-butoxycarbonylation reagent for amine hydrochlorides and phenols (Ouchi et al., 2002).
Redox-Neutral Annulations : The compound is involved in redox-neutral annulations with certain aldehydes, facilitating dual C-H bond functionalization. This is significant in synthetic chemistry due to its efficiency and the potential for diverse applications (Zhu et al., 2017).
Synthesis of Isoquinoline Derivatives : It plays a crucial role in the synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines, showcasing its versatility in creating complex organic compounds (Clark et al., 1994).
Enantiomeric Resolutions and Syntheses
Enantiomeric Resolutions : Enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids were prepared through kinetic resolution using Burkholderia cepacia lipase. This method underscores the compound's significance in achieving enantioselectivity in organic synthesis (Paál et al., 2008).
Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives, demonstrating its applicability in creating new molecular structures with potential biological activities (Rao et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWGBEWIQQTBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
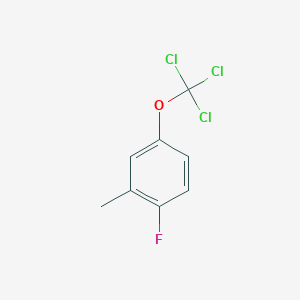
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)
![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)
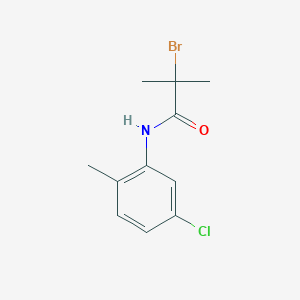
![3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid](/img/structure/B1404441.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)
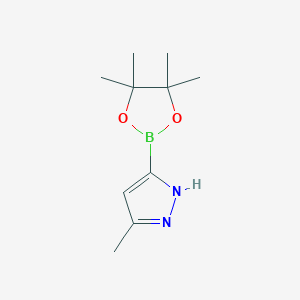
![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
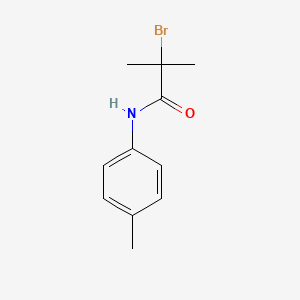
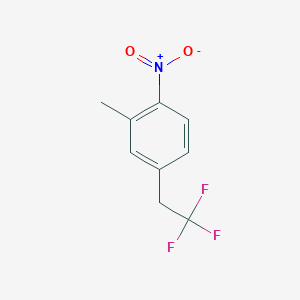
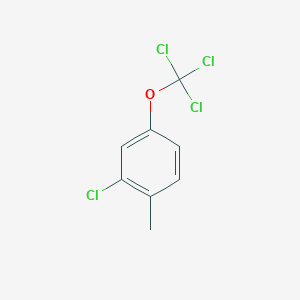
![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)